molecular formula C16H15NO2 B2505289 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine CAS No. 338391-79-0

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine

Cat. No.: B2505289
CAS No.: 338391-79-0
M. Wt: 253.301
InChI Key: IJSRZRBTLZHKOY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.

Scientific Research Applications

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and composites due to its excellent thermal and mechanical properties.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and a phenolic compound under acidic conditions. The reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Bromination using bromine in acetic acid

Major Products

    Oxidation: Formation of corresponding quinones

    Reduction: Formation of amines

    Substitution: Formation of halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2H-1,4-benzoxazine
  • 6-methyl-2H-1,4-benzoxazine
  • 4-methoxyphenyl-2H-1,4-benzoxazine

Uniqueness

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is unique due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and stability. These functional groups also contribute to its distinct physical and chemical properties, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-3-8-16-14(9-11)17-15(10-19-16)12-4-6-13(18-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRZRBTLZHKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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